molecular formula C10H9NS B8775462 2-Amino-1-naphthalenethiol CAS No. 53338-20-8

2-Amino-1-naphthalenethiol

Cat. No.: B8775462
CAS No.: 53338-20-8
M. Wt: 175.25 g/mol
InChI Key: BSZMQMCPMFBCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-naphthalenethiol is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

53338-20-8

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-aminonaphthalene-1-thiol

InChI

InChI=1S/C10H9NS/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2

InChI Key

BSZMQMCPMFBCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30.0 g sodium hydroxide in 30 mL of water and 140 mL of ethylene glycol was added 18.0 g of 2-aminobenzo[g]benzothiazole. The mixture was heated at reflux under nitrogen for 20 hours and diluted with 80 mL of water. After cooling, the mixture was filtered, then the filtrate was chilled in an ice-bath and neutralized with acetic acid. The aqueous suspension was extracted with ether (3×200 mL) and the combined extracts were dried (magnesium sulfate). Removal of the solvent gave the product to which heptane (3×150 mL) was added and the solvent was removed under reduced pressure. (This step removed traces of acetic acid). The yield of the 2-aminonaphthalene-1-thiol was 15.4 g (97%), mp 108°-110°. A sample of this compound was recrystallized from ethanol, mp 109°-110°. This compound is sensitive to air and therefore was used immediately in the next step of the synthetic scheme.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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